3,4,5-Tribromo-1H-pyrrole-2-carbonitrile CAS 130511-67-0 chemical properties and structure
3,4,5-Tribromo-1H-pyrrole-2-carbonitrile CAS 130511-67-0 chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4,5-Tribromo-1H-pyrrole-2-carbonitrile, with a CAS number of 130511-67-0, represents a highly functionalized and electron-deficient pyrrole derivative. While specific literature on this exact molecule is sparse, this guide provides a comprehensive overview of its anticipated chemical properties, structure, and reactivity, based on established principles of pyrrole chemistry. This document serves as a predictive resource for researchers interested in the synthesis and application of polyhalogenated pyrroles, which are valuable precursors in medicinal chemistry and materials science. We will delve into its probable spectroscopic characteristics, a plausible synthetic pathway, and its potential utility as a building block for more complex molecular architectures.
Introduction and Significance
Pyrrole and its derivatives are fundamental heterocyclic scaffolds found in a vast array of natural products, pharmaceuticals, and functional materials. The introduction of multiple bromine atoms onto the pyrrole ring, as in 3,4,5-Tribromo-1H-pyrrole-2-carbonitrile, dramatically alters the electronic properties and reactivity of the core structure. The strong electron-withdrawing nature of the three bromine atoms and the nitrile group deactivates the pyrrole ring, making it less susceptible to electrophilic substitution and more amenable to nucleophilic attack or metal-halogen exchange reactions. This unique reactivity profile makes polybrominated pyrroles powerful intermediates in synthetic chemistry, allowing for the introduction of diverse functionalities at specific positions.
This guide aims to provide a detailed theoretical framework for understanding and utilizing 3,4,5-Tribromo-1H-pyrrole-2-carbonitrile in a research and development context.
Molecular Structure and Chemical Properties
The structure of 3,4,5-Tribromo-1H-pyrrole-2-carbonitrile is characterized by a five-membered pyrrole ring substituted with three bromine atoms at positions 3, 4, and 5, and a nitrile group at position 2.
Figure 1. Chemical structure of 3,4,5-Tribromo-1H-pyrrole-2-carbonitrile (CAS 130511-67-0).
Predicted Physicochemical Properties
Due to the lack of experimental data, the following properties are predicted based on the structure and by comparison with related compounds like pyrrole-2-carbonitrile.
| Property | Predicted Value | Justification |
| Molecular Formula | C₅HBr₃N₂ | Based on the chemical structure. |
| Molecular Weight | 328.80 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | White to off-white or pale yellow solid | Halogenated organic compounds are often crystalline solids at room temperature. |
| Melting Point | High | Increased molecular weight and potential for intermolecular interactions due to halogens would suggest a higher melting point than pyrrole-2-carbonitrile (92 °C). |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, THF), sparingly soluble in nonpolar solvents, and likely insoluble in water. | The polar nitrile group and N-H bond will contribute to solubility in polar solvents, while the large hydrophobic, halogenated portion will limit water solubility. |
| pKa | Lower than pyrrole (~17) | The strong electron-withdrawing effects of the three bromine atoms and the nitrile group will increase the acidity of the N-H proton. |
Predicted Spectroscopic Data
-
¹H NMR: The only proton expected to be visible in the ¹H NMR spectrum is the N-H proton. Its chemical shift would likely be significantly downfield (>10 ppm in DMSO-d₆) due to the deshielding effect of the electron-withdrawing substituents.
-
¹³C NMR: Five distinct signals for the carbon atoms of the pyrrole ring and the nitrile carbon are anticipated. The chemical shifts of the ring carbons would be influenced by the attached bromine and nitrile groups.
-
IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2220-2260 cm⁻¹. The N-H stretching vibration should appear as a broad band in the region of 3200-3400 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing three bromine atoms (a mixture of ⁷⁹Br and ⁸¹Br isotopes), which would be a definitive feature for its identification.
Synthesis and Reactivity
Proposed Synthetic Pathway
A potential synthesis could be achieved by treating pyrrole-2-carbonitrile with an excess of a brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS), in a suitable solvent. The electron-withdrawing nitrile group at the 2-position directs electrophilic substitution to the other positions on the pyrrole ring.
Figure 2. Proposed synthetic workflow for 3,4,5-Tribromo-1H-pyrrole-2-carbonitrile.
Hypothetical Experimental Protocol: Exhaustive Bromination of Pyrrole-2-carbonitrile
This protocol is a hypothetical procedure based on general methods for the bromination of pyrroles.[2]
Materials:
-
Pyrrole-2-carbonitrile
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Carbon Tetrachloride (CCl₄) (or a safer alternative like dichloromethane)
-
Sodium thiosulfate solution (for quenching)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Appropriate organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve pyrrole-2-carbonitrile in a mixture of glacial acetic acid and carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of at least three equivalents of bromine in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, pour the mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench the excess bromine.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 3,4,5-Tribromo-1H-pyrrole-2-carbonitrile.
Justification of Experimental Choices:
-
Excess Brominating Agent: To ensure complete bromination at all available ring positions.
-
Low Temperature: To control the high reactivity of pyrrole towards bromination and minimize side reactions.
-
Acetic Acid as Solvent: A common solvent for bromination reactions that can help to moderate the reactivity.
-
Quenching and Work-up: Standard procedures to remove excess reagents and isolate the product.
Predicted Reactivity
The reactivity of 3,4,5-Tribromo-1H-pyrrole-2-carbonitrile is expected to be dominated by the presence of the multiple electron-withdrawing groups and the bromine substituents.
-
N-H Acidity and N-Substitution: The N-H proton is predicted to be relatively acidic, facilitating deprotonation with a suitable base to form the corresponding anion. This anion can then be alkylated or acylated to introduce a substituent at the N-1 position.
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the tribrominated pyrrole ring may allow for nucleophilic aromatic substitution of one or more bromine atoms under certain conditions, although this is generally difficult for brominated pyrroles.[3]
-
Metal-Halogen Exchange: The bromine atoms can potentially undergo metal-halogen exchange with organolithium reagents (e.g., n-BuLi) to generate lithiated pyrrole species. These can then be trapped with various electrophiles to introduce new functional groups.
-
Reduction of the Nitrile Group: The nitrile group can be reduced to an aminomethyl group or hydrolyzed to a carboxylic acid, providing further avenues for functionalization.
-
Cross-Coupling Reactions: The C-Br bonds can serve as handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the formation of C-C bonds and the synthesis of more complex molecules.
Potential Applications
While no specific applications for 3,4,5-Tribromo-1H-pyrrole-2-carbonitrile have been reported, its structure suggests potential utility in several areas of chemical research:
-
Medicinal Chemistry: As a scaffold for the synthesis of novel bioactive compounds. The pyrrole nucleus is a common feature in many drugs, and the bromine atoms can be replaced with other functional groups to explore structure-activity relationships.
-
Materials Science: As a monomer or precursor for the synthesis of novel polymers and functional materials. The high halogen content could impart flame-retardant properties, and the conjugated system could be exploited in electronic materials.
-
Agrochemicals: As an intermediate in the synthesis of new pesticides and herbicides, as many commercial agrochemicals contain halogenated heterocyclic cores.
Conclusion
3,4,5-Tribromo-1H-pyrrole-2-carbonitrile is a fascinating, albeit under-investigated, chemical entity. This guide has provided a comprehensive, albeit predictive, overview of its structure, properties, and potential reactivity based on established chemical principles. The synthetic and functionalization pathways outlined here offer a roadmap for researchers to explore the chemistry of this and related polyhalogenated pyrroles. As a versatile building block, 3,4,5-Tribromo-1H-pyrrole-2-carbonitrile holds considerable promise for the development of new molecules with interesting biological activities and material properties. Further experimental investigation is warranted to validate these predictions and unlock the full potential of this highly functionalized heterocyclic compound.
References
-
PubChem. Pyrrole-2-carbonitrile. National Center for Biotechnology Information. [Link]
-
LookChem. PYRROLE-2-CARBONITRILE | 4513-94-4. [Link]
- Gilchrist, T. L. (1997). Heterocyclic Chemistry, 3rd ed. Longman.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry, 5th ed. Wiley.
-
Kucukdisli, M., Ferenc, D., Heinz, M., Wiebe, C., & Opatz, T. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry, 10, 466–470. [Link]
- Gande, G., & Sangeetha, G. (2012). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 4(2), 753-760.


